13-Hydroxygermacrone

Vue d'ensemble

Description

13-Hydroxygermacrone is a sesquiterpene compound isolated from the rhizome of Curcuma xanthorrhiza Roxb. It is known for its anti-inflammatory properties and potential therapeutic applications, particularly in the treatment of skin photoaging and neuroprotection .

Mécanisme D'action

Target of Action

13-Hydroxygermacrone, a natural product isolated from Curcuma zedoaria , has been found to have anti-inflammatory effects . The primary targets of this compound are autophagy-related proteins in cells . These proteins include the class III type phosphoinositide 3-kinase (PI3K III), light chain 3 (LC3), and Beclin-1 . These proteins play a crucial role in the autophagy process, which involves the encapsulation of damaged organelles and proteins and their subsequent degradation by lysosomes .

Mode of Action

This compound interacts with its targets by inhibiting the expression of autophagy-related proteins . It down-regulates the expression of LC3 protein in cells in a concentration-dependent manner . Furthermore, it significantly inhibits the expression of PI3K III, LC3, and Beclin-1 in cells, and up-regulates the expression of PI3K I, Akt, mTOR, and Bcl-2 proteins .

Biochemical Pathways

The mechanism of inhibition of this compound is regulated by two pathways: the PI3K III/Beclin-1/Bcl-2 and PI3K I/Akt/mTOR pathways . By regulating these pathways, this compound inhibits the autophagy effect in cells, thereby improving cell viability .

Result of Action

The result of this compound’s action is the inhibition of the autophagy effect in cells, thereby improving cell viability . This suggests a neuroprotective role for this compound, providing a potential new drug for the treatment of oxygen-glucose deprivation/reperfusion (OGD/R) injury .

Action Environment

As a natural product isolated from curcuma zedoaria , it is likely that factors such as temperature, pH, and the presence of other compounds could potentially influence its action.

Analyse Biochimique

Cellular Effects

In cellular processes, 13-Hydroxygermacrone has been shown to inhibit UVB-induced upregulation of the mRNA and protein expression levels of MMP-1, MMP-2, and MMP-3 in human keratinocytes . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been shown to inhibit UVB-induced upregulation of MMP-1, MMP-2, and MMP-3 in human keratinocytes in a dose-dependent manner over the range of 1–10 μM .

Méthodes De Préparation

13-Hydroxygermacrone can be isolated from the rhizome of Curcuma xanthorrhiza Roxb. The isolation process involves several steps, including extraction, purification, and structural elucidation using techniques such as nuclear magnetic resonance, infrared spectroscopy, and electron ionization mass spectrometry

Analyse Des Réactions Chimiques

13-Hydroxygermacrone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

13-Hydroxygermacrone has several scientific research applications:

Chemistry: It is used as a reference compound in the study of sesquiterpenes and their chemical properties.

Medicine: This compound has shown potential in the treatment of skin photoaging and neuroprotection

Industry: Its anti-inflammatory properties make it a candidate for use in cosmetic and pharmaceutical products.

Comparaison Avec Des Composés Similaires

13-Hydroxygermacrone is similar to other sesquiterpenes such as germacrone, furanodiene, and furanodienone. it is unique due to its specific hydroxyl group, which contributes to its distinct chemical properties and biological activities . Other similar compounds include curcumenone, curcumanolide-A, and curzerenone .

Activité Biologique

13-Hydroxygermacrone is a sesquiterpenoid compound isolated from various species of the Curcuma genus, particularly Curcuma zedoaria and Curcuma aeruginosa. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

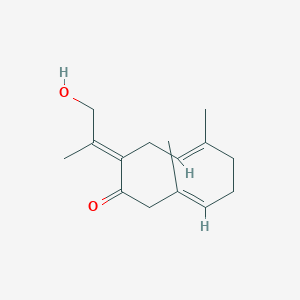

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a hydroxyl group at the 13th carbon position, which is crucial for its biological activity.

1. Anticancer Activity

Several studies have investigated the anticancer properties of this compound, particularly its effects on various cancer cell lines.

- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against ovarian cancer cell lines. In a study comparing the IC50 values of various extracts from Curcuma zedoaria, it was found that hexane extracts containing this compound showed potent inhibition of SKOV3 (metastatic ovarian cancer) cells with an IC50 value of approximately 60.48 µg/ml .

- Mechanism of Action : The mechanism by which this compound induces cytotoxicity appears to involve apoptosis. It has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. It acts as a competitive inhibitor of tumor necrosis factor-alpha (TNF-α), which plays a critical role in inflammation and cancer progression. Molecular docking studies suggest that this compound binds effectively to the active site of TNF-α, thereby inhibiting its activity and reducing inflammatory responses .

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial effects against various pathogens. Studies have reported that extracts containing this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, contributing to its potential use in treating infections .

Case Studies

- Study on Ovarian Cancer Cells : A study conducted on SKOV3 cells revealed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis as evidenced by increased caspase-3 activity .

- In Vivo Studies : Animal models treated with formulations containing this compound showed reduced tumor growth and enhanced survival rates compared to control groups. These findings support the compound's potential as an adjunct therapy in cancer treatment .

Data Tables

| Activity | Cell Line | IC50 Value (µg/ml) | Mechanism |

|---|---|---|---|

| Cytotoxicity | SKOV3 | 60.48 | Induction of apoptosis |

| Anti-inflammatory | TNF-α inhibition | N/A | Competitive inhibition |

| Antimicrobial | Various bacterial strains | N/A | Disruption of bacterial cell wall |

Propriétés

IUPAC Name |

(3E,7E,10E)-10-(1-hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-11-5-4-6-12(2)9-15(17)14(8-7-11)13(3)10-16/h6-7,16H,4-5,8-10H2,1-3H3/b11-7+,12-6+,14-13+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYONKNQJEXRUQZ-UPXYLJBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)CO)C(=O)CC(=CCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\C/C(=C(/C)\CO)/C(=O)C/C(=C/CC1)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.